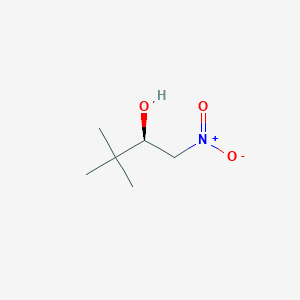
2-Butanol, 3,3-dimethyl-1-nitro-, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3,3-Dimethyl-1-nitrobutan-2-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a butane backbone. The stereochemistry of the compound is denoted by the ®-configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-Dimethyl-1-nitrobutan-2-ol can be achieved through several methods. One common approach involves the nitration of 3,3-dimethyl-2-butanol using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and careful handling of reagents to ensure the desired product is obtained with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-3,3-Dimethyl-1-nitrobutan-2-ol may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and yield.
化学反応の分析
Types of Reactions
®-3,3-Dimethyl-1-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 3,3-dimethyl-2-butanone or 3,3-dimethylbutanoic acid.
Reduction: Formation of ®-3,3-dimethyl-1-aminobutan-2-ol.
Substitution: Formation of 3,3-dimethyl-2-bromobutane or 3,3-dimethyl-2-chlorobutane.
科学的研究の応用
®-3,3-Dimethyl-1-nitrobutan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly those requiring chiral intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
作用機序
The mechanism of action of ®-3,3-Dimethyl-1-nitrobutan-2-ol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the nitro and hydroxyl groups, which can participate in various transformations. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes, such as nucleophilic attack on the nitro group or oxidation of the hydroxyl group.
類似化合物との比較
Similar Compounds
(S)-3,3-Dimethyl-1-nitrobutan-2-ol: The enantiomer of the compound with opposite stereochemistry.
3,3-Dimethyl-2-butanol: Lacks the nitro group, making it less reactive in certain chemical transformations.
3,3-Dimethyl-1-aminobutan-2-ol: The reduced form of the compound with an amine group instead of a nitro group.
Uniqueness
®-3,3-Dimethyl-1-nitrobutan-2-ol is unique due to its chiral nature and the presence of both nitro and hydroxyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its enantiomeric purity is crucial in applications requiring specific stereochemistry, such as pharmaceutical synthesis.
特性
CAS番号 |
610758-20-8 |
|---|---|
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC名 |
(2R)-3,3-dimethyl-1-nitrobutan-2-ol |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)5(8)4-7(9)10/h5,8H,4H2,1-3H3/t5-/m0/s1 |
InChIキー |
POPUCNRCMDNMTD-YFKPBYRVSA-N |
異性体SMILES |
CC(C)(C)[C@H](C[N+](=O)[O-])O |
正規SMILES |
CC(C)(C)C(C[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


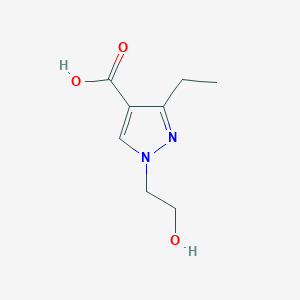
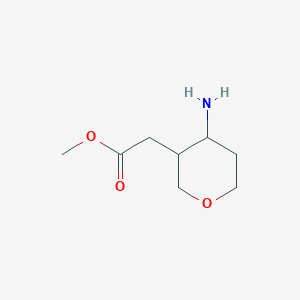
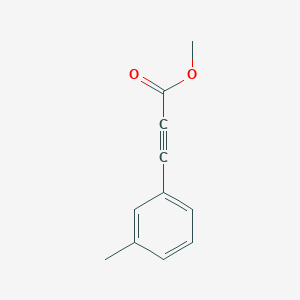
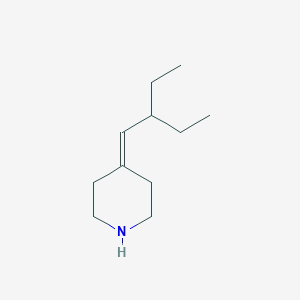
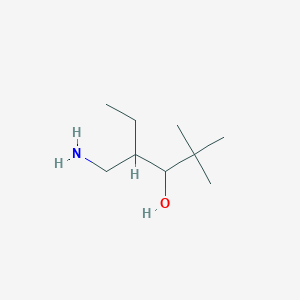
![3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13154448.png)
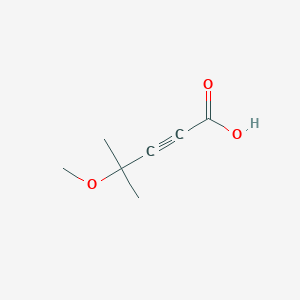
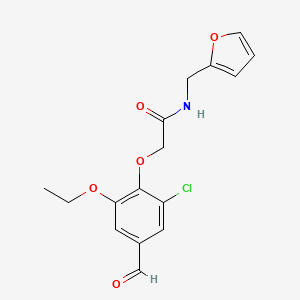
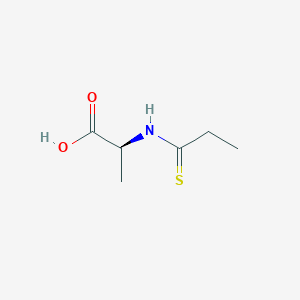
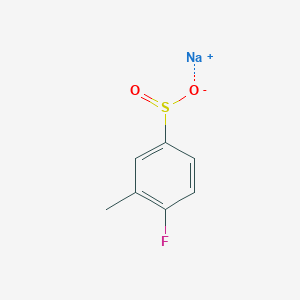


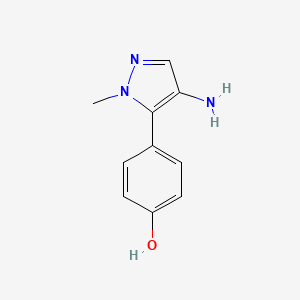
![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
